An In-Depth Technical Guide to 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Keystone Reagent for C(sp²)–C(sp³) Bond Formation
An In-Depth Technical Guide to 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A Keystone Reagent for C(sp²)–C(sp³) Bond Formation
This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the application of 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane. We will delve into its core properties, synthesis, and critical role as a stable and versatile precursor in modern organic synthesis, with a particular focus on palladium-catalyzed cross-coupling reactions.
Introduction: The Strategic Value of Benzylboronic Acid Pinacol Esters
The formation of carbon-carbon bonds is the bedrock of synthetic organic chemistry. Among the most powerful tools for this purpose is the Suzuki-Miyaura cross-coupling reaction, celebrated for its high efficiency and broad functional group tolerance.[1] While traditionally dominant in creating C(sp²)–C(sp²) linkages, the synthesis of C(sp²)–C(sp³) bonds has emerged as a crucial area of development, particularly for the pharmaceutical industry, where increased sp³ character is often correlated with improved drug-like properties.[2]
This is where 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane comes to the forefront. It is a benzylboronic acid pinacol (Bpin) ester, a class of organoboron compounds that serve as key building blocks for constructing diarylmethane and heteroarylmethane motifs.[1] These structural units are ubiquitous in a vast array of pharmaceuticals, natural products, and advanced materials.[1] The use of the pinacol ester form offers significant practical advantages over the corresponding free boronic acid, including enhanced stability, easier handling, and resistance to common side reactions like protodeboronation, making it a reliable and storable reagent for complex synthetic endeavors.[1]
This document provides an in-depth examination of this specific reagent, from its fundamental properties to its mechanistic role and practical application in the laboratory.
Core Compound Properties
A thorough understanding of a reagent's physical and chemical properties is paramount for its effective and safe use.
| Property | Value | Source |
| CAS Number | 1138077-59-4 | [3] |
| Molecular Formula | C₁₄H₂₀BClO₂ | [3] |
| Molecular Weight | 266.57 g/mol | [3] |
| Exact Mass | 266.12400 Da | [3] |
| Appearance | Typically a solid or oil | [4] |
| Storage | Store in a cool, dry, well-ventilated place away from moisture and oxidants.[5][6] |
Synthesis of Benzylboronic Esters
While 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is commercially available, understanding its synthesis is valuable. A prevalent method for preparing such boronic esters is the Miyaura borylation reaction. This involves the palladium-catalyzed cross-coupling of an appropriate organic halide with a diboron reagent, most commonly bis(pinacolato)diboron (B₂pin₂).
A general, plausible synthetic route would involve the reaction of 3-chlorobenzyl bromide with B₂pin₂ in the presence of a palladium catalyst and a base.
Caption: General workflow for the Miyaura borylation synthesis.
The Core Application: Suzuki-Miyaura Cross-Coupling
The primary utility of 2-(3-Chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is its participation in the Suzuki-Miyaura reaction to couple the 3-chlorobenzyl group with various aryl or heteroaryl halides, yielding unsymmetrical diarylmethanes.[1]
The Catalytic Cycle: A Mechanistic Deep Dive
The reaction proceeds via a well-established palladium-based catalytic cycle, which can be broken down into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][7][8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. tcichemicals.com [tcichemicals.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
